molecular formula C16H26O2 B149834 Triton X-100 CAS No. 9002-93-1

Triton X-100

Cat. No.: B149834
CAS No.: 9002-93-1
M. Wt: 250.38 g/mol
InChI Key: JYCQQPHGFMYQCF-UHFFFAOYSA-N
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Description

Triton X-100 is a nonionic surfactant widely used in various scientific and industrial applications. It consists of a hydrophilic polyethylene oxide chain and a hydrophobic aromatic hydrocarbon group. The chemical formula of this compound is C₁₄H₂₂O(C₂H₄O)n, where n is typically around 9-10. This compound is known for its ability to solubilize proteins and permeabilize cell membranes without denaturing proteins .

Mechanism of Action

Target of Action

Triton X-100 is a non-ionic surfactant that primarily targets lipid membranes . It is widely used in laboratories to lyse cells for protein or organelle extraction, and to permeabilize the membranes of living cells . It is also used in the manufacturing of biopharmaceuticals for the inactivation of lipid-enveloped viruses .

Mode of Action

This compound interacts with its targets by disrupting the polar head group on the hydrogen bonding . The detergent monomer inserts itself into the lipid bilayer, resulting in over-permeabilization and disruption of the cell structure . This disruption of the lipid bilayer leads to the solubilization of membrane proteins . The solubilization mechanism of lipid membranes in the presence of this compound has been investigated at a molecular resolution using molecular dynamics simulations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the integrity of the lipid bilayer. By disrupting the lipid bilayer, this compound affects the structure and function of cells and organelles . This disruption can lead to the inhibition of light-induced conformational changes, light-dependent hydrogen ion transport, and photophosphorylation in chloroplasts .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that this compound is soluble at 25 °c in water, toluene, xylene, trichloroethylene, ethylene glycol, ethyl ether, ethyl alcohol, isopropyl alcohol, and ethylene dichloride . It is insoluble in kerosene, mineral spirits, and naphtha, unless a coupling agent like oleic acid is used .

Result of Action

The result of this compound’s action is the disruption of the lipid bilayer, leading to changes in cell and organelle structure and function. For example, the addition of this compound to chloroplast suspensions causes an approximate tripling of chloroplast volume and complete inhibition of light-induced conformational changes, light-dependent hydrogen ion transport, and photophosphorylation . In the context of biopharmaceutical manufacturing, this compound is used to inactivate lipid-enveloped viruses .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound has raised environmental concerns because one of its degradation products possesses hormone-like (estrogen-mimetic) activity that may act on wildlife . As a result, the European Chemicals Agency (ECHA) has taken regulatory action labelling this compound as a Substance of Very High Concern (SVHC), including it on the Authorisation List (Annex XIV) with a sunset of January 2021 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triton X-100 is synthesized through the ethoxylation of 4-(1,1,3,3-tetramethylbutyl)phenol. The process involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with ethylene oxide under controlled conditions to form the polyethylene oxide chain .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of a catalyst to facilitate the ethoxylation reaction. The reaction is typically carried out at elevated temperatures and pressures to ensure efficient conversion. The resulting product is then purified to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Triton X-100 primarily undergoes reactions typical of nonionic surfactants. These include:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Triton X-100 is often compared with other nonionic surfactants such as:

Uniqueness: this compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it highly effective for solubilizing proteins and permeabilizing cell membranes without denaturing proteins .

Properties

IUPAC Name

2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol
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InChI

InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3
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InChI Key

JYCQQPHGFMYQCF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO
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Molecular Formula

C16H26O2
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Related CAS

9002-93-1
Record name Polyethylene glycol mono(4-tert-octylphenyl) ether
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DSSTOX Substance ID

DTXSID1058680
Record name 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol
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Molecular Weight

250.38 g/mol
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Physical Description

Liquid, Light yellow viscous liquid; [Merck Index] Colorless to pale yellow viscous liquid with a slight odor; [Alfa Aesar MSDS]
Record name Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy-
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CAS No.

2315-67-5, 63869-93-2, 9002-93-1
Record name 4-Octylphenol monoethoxylate
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Record name 2-((1,1,3,3-Tetramethylbutyl)phenoxy)ethanol
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy-
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Record name 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol
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Record name 2-[(1,1,3,3-tetramethylbutyl)phenoxy]ethanol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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